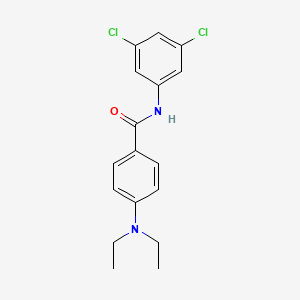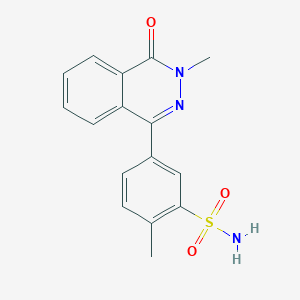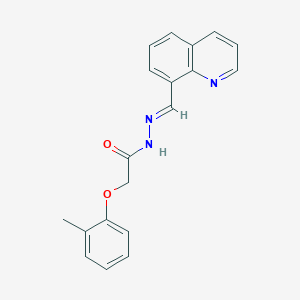
N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide and related compounds typically involves multi-step chemical reactions, starting from basic aromatic compounds or benzamides. For example, one approach to synthesizing complex benzamide derivatives employs the Bischler-Napieralski reaction, which has been used to cyclize N-substituted benzamides into heterocyclic compounds (Browne et al., 1981). This method indicates the versatility of benzamides as precursors in synthetic organic chemistry.
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods, such as IR, NMR, and UV-Vis, are pivotal in determining the molecular structure of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide and its analogs. The crystal structure of similar benzamide compounds reveals that the amide group can adopt a trans conformation relative to adjacent aromatic rings, influencing the overall molecular geometry and potential intermolecular interactions (Gowda et al., 2008).
Chemical Reactions and Properties
Benzamide derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, reactions with elemental sulfur or selenium can lead to the formation of compounds with different functionalities and potential applications. These reactions underscore the reactivity of the benzamide moiety and its utility in synthesizing compounds with desired chemical properties (Nakayama et al., 1998).
Physical Properties Analysis
The physical properties of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide, such as melting point, solubility, and crystalline structure, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in material science and chemistry.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are central to the application of N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide in various fields. Computational studies using density functional theory (DFT) provide insights into the electronic structure and potential chemical behavior of benzamide derivatives, offering a theoretical basis for predicting reactions and designing new compounds with specific properties (Demir et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antipathogenic Activity
Research into derivatives similar to N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide, specifically acylthioureas with N-phenyl substituents like 3,5-dichlorophenyl, has shown significant antipathogenic activity. These compounds demonstrate potential as novel antimicrobial agents with antibiofilm properties, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Unique Properties
In a related field of study, compounds incorporating diethylamino groups, such as the reaction of 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, have led to the synthesis of unique structures with potential for various applications. These compounds, including 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, exhibit interesting reactivities and properties (Nakayama, Akiyama, Sugihara, & Nishio, 1998).
Antitumor Activity
Oxorhenium(V) complexes derived from N-[N',N'-diethylamino(thiocarbonyl)]benzimidoyl chlorides have shown remarkable antiproliferative effects in in vitro experiments. These complexes present a new avenue for the development of cancer treatments, with the potential for high biological activity not significantly influenced by the substitution of alkyl groups (Nguyen, Jegathesh, Maia, Deflon, Gust, Bergemann, & Abram, 2009).
Graft Polymerization Applications
Research into graft polymerization of acrylamide on cellulose using immobilized benzophenone as a photo-initiator has demonstrated the successful modification of cotton fabrics. This modification imparts antibacterial abilities to the fabrics, indicating potential applications in the development of antimicrobial materials (Hong, Liu, & Sun, 2009).
Herbicide Development
N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide derivatives have been identified as a new group of herbicides with activity against annual and perennial grasses, demonstrating potential utility in agricultural settings (Viste, Cirovetti, & Horrom, 1970).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-4-(diethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-3-21(4-2)16-7-5-12(6-8-16)17(22)20-15-10-13(18)9-14(19)11-15/h5-11H,3-4H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTLWXALLXCTLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 2-[(2-ethoxy-2-oxoethyl)thio]-1H-benzimidazole-1-carboxylate](/img/structure/B5593244.png)




![4-[4-(diphenylacetyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5593284.png)
![4-(3-{[2-(4-fluorophenyl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5593293.png)
![N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5593299.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-furamide](/img/structure/B5593305.png)


![2-(3-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-1H-benzimidazole](/img/structure/B5593334.png)
![N-cyclohexyl-2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5593348.png)